molecular formula C17H13N5O2 B5550220 2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide

2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide

Cat. No.: B5550220
M. Wt: 319.32 g/mol
InChI Key: NNBYGJCPHRGFRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide is a useful research compound. Its molecular formula is C17H13N5O2 and its molecular weight is 319.32 g/mol. The purity is usually 95%.
The exact mass of the compound N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide is 319.10692467 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Chemistry and Complex Synthesis

N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide serves as a versatile ligand in coordination chemistry, demonstrated through its role in the synthesis of ruthenium complexes. One study explores the reaction of N,N'-bis(6-methyl-2-pyridinyl)-2,6-pyridinedicarboxamide with RuCl2(PPh3)3 to yield a complex where ruthenium is coordinated to the nitrogen atoms of two deprotonated amides and the central pyridine. This complex further reacts with various anions to produce a variety of derivatives, showcasing the compound's ability to facilitate the formation of metal complexes with potential applications in catalysis and materials science (Redmore et al., 1997).

Structural and Optical Properties

Another area of application involves the synthesis and characterization of novel 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides. This work contributes to understanding the structural and optical properties of dihydropyridines, providing insights into their potential use in developing new drugs and their analytical methods. Density functional theory (DFT) and time-dependent DFT calculations offer explanations on molecular structures, molecular frontier orbitals, and electronic absorption and emission spectra, indicating the compound's utility in pharmaceutical and analytical chemistry (Li et al., 2014).

DNA Recognition and Strand Displacement

The compound's application extends to the field of biotechnology, where derivatives have been used to design oligomers capable of recognizing specific sequences in double-stranded DNA through strand displacement. This remarkable feature stems from the high stability of polyamide-DNA hybrids, suggesting potential uses in gene regulation, diagnostics, and therapeutic interventions (Nielsen et al., 1991).

Supramolecular Chemistry

In supramolecular chemistry, derivatives of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide participate in forming intricate structures, such as polymeric and trinuclear macrocyclic hybrids with porous solid-state structures. These structures arise from reactions with diorganotin(IV) oxides, highlighting the compound's role in designing materials with potential applications in catalysis, gas storage, and separation technologies (García-Zarracino & Höpfl, 2005).

Pharmaceutical Research

Pharmaceutical research also benefits from the synthesis of N,N'-di-3-pyridinyl-2,5-pyridinedicarboxamide derivatives, such as those exploring their potential as antimicrobial agents. The synthesis of Schiff bases derived from pyridine-2,6-dicarboxamide and their evaluation against various bacterial and fungal strains exemplify the compound's utility in developing new therapeutic agents (Al-Omar & Amr, 2010).

Mechanism of Action

The introduction of bulky, nitrogen donor atom bearing pendant groups can influence the coordination mode of pyridine-2,6-dicarboxamides . The probable model of ligand-ion interactions is proposed on the basis of 1 H NMR and FT-IR spectroscopy .

Properties

IUPAC Name

2-N,5-N-dipyridin-3-ylpyridine-2,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O2/c23-16(21-13-3-1-7-18-10-13)12-5-6-15(20-9-12)17(24)22-14-4-2-8-19-11-14/h1-11H,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNBYGJCPHRGFRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.